molecular formula C16H18F3N7 B6783041 6-[4-[3-(dimethylamino)-1H-1,2,4-triazol-5-yl]piperidin-1-yl]-3-(trifluoromethyl)pyridine-2-carbonitrile

6-[4-[3-(dimethylamino)-1H-1,2,4-triazol-5-yl]piperidin-1-yl]-3-(trifluoromethyl)pyridine-2-carbonitrile

Cat. No.: B6783041
M. Wt: 365.36 g/mol
InChI Key: JDIKPBNAKUEGGG-UHFFFAOYSA-N
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Description

6-[4-[3-(dimethylamino)-1H-1,2,4-triazol-5-yl]piperidin-1-yl]-3-(trifluoromethyl)pyridine-2-carbonitrile is an intriguing compound in modern chemistry. This compound is renowned for its complex structure, which brings together multiple functional groups and aromatic rings, contributing to its versatile chemical behavior and broad applicability in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-[4-[3-(dimethylamino)-1H-1,2,4-triazol-5-yl]piperidin-1-yl]-3-(trifluoromethyl)pyridine-2-carbonitrile typically involves multiple steps, each requiring precise reaction conditions. The initial steps often involve the formation of the triazole ring, which is followed by the introduction of the piperidine moiety. The subsequent steps include the attachment of the trifluoromethyl group and the cyano group, culminating in the final product. Common reagents used in these steps include organic solvents, catalysts like palladium on carbon, and specific precursors for each functional group.

Industrial Production Methods: Industrial production of this compound may involve the optimization of reaction conditions to maximize yield and purity. Continuous flow chemistry and advanced purification techniques like high-performance liquid chromatography (HPLC) can be employed to scale up the synthesis while maintaining the integrity of the compound.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution. Its multiple functional groups allow it to participate in complex synthetic pathways.

Common Reagents and Conditions: Oxidation reactions may involve reagents like hydrogen peroxide or potassium permanganate. Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride. Substitution reactions often require nucleophiles or electrophiles, depending on the site of reaction.

Major Products: The products formed from these reactions vary depending on the reagents and conditions used Oxidation may result in the formation of additional functional groups like hydroxyl or carbonyl groups, while reduction can lead to the removal of specific substituents, simplifying the structure

Scientific Research Applications

6-[4-[3-(dimethylamino)-1H-1,2,4-triazol-5-yl]piperidin-1-yl]-3-(trifluoromethyl)pyridine-2-carbonitrile is widely used in scientific research due to its unique properties:

Chemistry: It serves as a valuable intermediate in the synthesis of more complex molecules, aiding in the development of new chemical entities.

Biology: The compound is used in studying biological processes, particularly in investigating the interactions between small molecules and biological macromolecules.

Medicine: Potential therapeutic applications include its role as a lead compound in drug discovery, especially in designing drugs targeting specific enzymes or receptors.

Industry: In industrial applications, the compound is utilized in the manufacture of specialty chemicals, offering unique properties that enhance the performance of final products.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, such as enzymes, receptors, or other proteins. These interactions can inhibit or activate biological pathways, leading to observable effects. The exact mechanism depends on the context of its use, whether it is being studied for medicinal purposes or as a chemical intermediate.

Comparison with Similar Compounds

  • 3-(trifluoromethyl)pyridine-2-carbonitrile

  • 6-[4-[3-(dimethylamino)-1H-1,2,4-triazol-5-yl]piperidin-1-yl]pyridine

  • 4-(3-(dimethylamino)-1H-1,2,4-triazol-5-yl)piperidine-2-carbonitrile

These comparisons highlight the distinctiveness of 6-[4-[3-(dimethylamino)-1H-1,2,4-triazol-5-yl]piperidin-1-yl]-3-(trifluoromethyl)pyridine-2-carbonitrile in terms of its synthetic versatility and wide-ranging applications.

Properties

IUPAC Name

6-[4-[3-(dimethylamino)-1H-1,2,4-triazol-5-yl]piperidin-1-yl]-3-(trifluoromethyl)pyridine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18F3N7/c1-25(2)15-22-14(23-24-15)10-5-7-26(8-6-10)13-4-3-11(16(17,18)19)12(9-20)21-13/h3-4,10H,5-8H2,1-2H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDIKPBNAKUEGGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NNC(=N1)C2CCN(CC2)C3=NC(=C(C=C3)C(F)(F)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18F3N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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